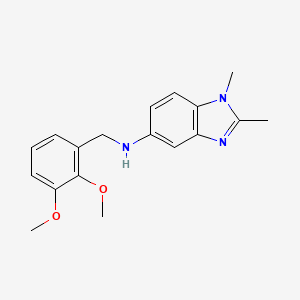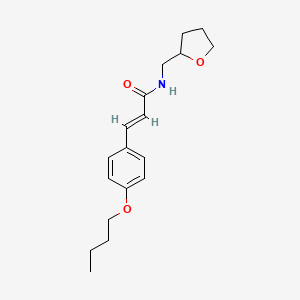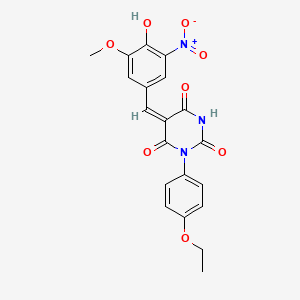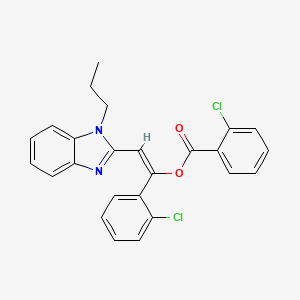![molecular formula C22H28N4O B5323448 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidinones. It was first synthesized in the 1980s by the pharmaceutical company Hoffmann-La Roche. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but does not activate the receptor. By blocking the benzodiazepine site, this compound 15-4513 can prevent the effects of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase the release of dopamine in the striatum, which is a region of the brain involved in the regulation of movement and reward. It has also been found to decrease the release of acetylcholine in the hippocampus, which is a region of the brain involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. However, one limitation of using this compound 15-4513 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are several potential future directions for research on 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513. One area of interest is its potential use in the treatment of addiction. Studies have suggested that this compound 15-4513 may be able to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. Another area of interest is its potential use in the treatment of anxiety disorders. This compound 15-4513 has been found to have anxiogenic effects in some studies, which means that it may be able to counteract the anxiolytic effects of benzodiazepines. Finally, this compound 15-4513 may have potential applications in the study of the GABA-A receptor and its role in neurotransmission.
Synthesis Methods
The synthesis of 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 involves several steps. First, 2-methylphenylhydrazine is reacted with 4-bromobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 1,4-diazepane to form a hydrazone intermediate. Finally, this hydrazone intermediate is reacted with imidazolidine-2-one to form this compound 15-4513.
Scientific Research Applications
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 has been widely used in scientific research as a selective antagonist for the benzodiazepine site on the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neurotransmission in the central nervous system. By blocking the benzodiazepine site on this receptor, this compound 15-4513 can selectively inhibit the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives.
properties
IUPAC Name |
1-[4-[[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-18-5-2-3-6-21(18)25-13-4-12-24(15-16-25)17-19-7-9-20(10-8-19)26-14-11-23-22(26)27/h2-3,5-10H,4,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNMKJDKVCNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN(CC2)CC3=CC=C(C=C3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)


![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)

![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5323473.png)